molecular formula C13H12BrN B8380519 6-(Cyclopropylmethyl)-8-bromoquinoline

6-(Cyclopropylmethyl)-8-bromoquinoline

Cat. No. B8380519
M. Wt: 262.14 g/mol
InChI Key: HCTUGIHEHQRFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05455252

Procedure details

2-bromo-4-(cyclopropylmethyl)aniline and glycerol can be combined to form 6-(cyclopropylmethyl)-8-bromoquinoline,
Name
2-bromo-4-(cyclopropylmethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH2:9][CH:10]2[CH2:12][CH2:11]2)[CH:6]=[CH:5][C:3]=1[NH2:4].O[CH2:14][CH:15]([CH2:17]O)O>>[CH:10]1([CH2:9][C:7]2[CH:6]=[C:5]3[C:3](=[C:2]([Br:1])[CH:8]=2)[N:4]=[CH:17][CH:15]=[CH:14]3)[CH2:11][CH2:12]1

Inputs

Step One
Name
2-bromo-4-(cyclopropylmethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)CC1CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC=1C=C2C=CC=NC2=C(C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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